Butyrylcholine

Descripción general

Descripción

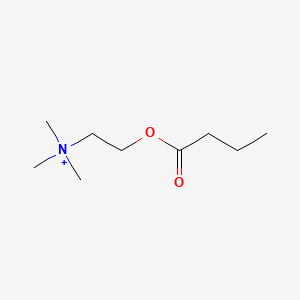

Butyrylcholine belongs to the class of organic compounds known as acyl cholines. These are acylated derivatives of choline. Choline or 2-Hydroxy-N, N, N-trimethylethanaminium is a quaternary ammonium salt with the chemical formula (CH3)3N+(CH2)2OH. Thus, this compound is considered to be a fatty ester lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule.

Aplicaciones Científicas De Investigación

Alzheimer's Disease Treatment

Butyrylcholine is gaining attention as a therapeutic target in Alzheimer's disease due to its role in cholinergic signaling. As Alzheimer's progresses, levels of BChE increase significantly, compensating for the loss of acetylcholinesterase (AChE) activity. Inhibiting BChE has shown promise in alleviating cognitive deficits associated with Alzheimer's. Recent studies highlight that selective BChE inhibitors can improve cognitive functions and modify pathological features in animal models of Alzheimer’s disease .

Influence on Amyloid-beta Formation

Research suggests that BChE may interact with amyloid-beta proteins, potentially delaying the formation of neurotoxic fibrils associated with Alzheimer’s disease. This non-enzymatic function of BChE could provide a novel approach to mitigating the progression of neurodegenerative diseases .

Cocaine Addiction Treatment

This compound has been investigated for its role in cocaine addiction treatment. Specific BChE mutants have been developed to enhance the hydrolysis of cocaine, demonstrating safety and efficacy in preclinical studies. This approach could lead to new therapeutic strategies for managing substance use disorders .

Organophosphate Poisoning

BChE plays a critical role in detoxifying organophosphates, which are potent inhibitors of cholinesterases and can lead to severe poisoning. The administration of human recombinant BChE has shown effectiveness in treating organophosphate poisoning by restoring cholinergic function through the hydrolysis of toxic agents . This application underscores the enzyme's potential as a therapeutic agent in acute poisoning scenarios.

Lipid Metabolism

Emerging evidence indicates that BChE may influence lipid metabolism by hydrolyzing ghrelin, a hormone involved in appetite regulation and energy homeostasis. Studies on BChE knockout mice have revealed alterations in weight management and insulin sensitivity linked to ghrelin metabolism . This relationship suggests potential applications for BChE modulation in obesity and metabolic syndrome management.

Case Study: Alzheimer's Disease Models

A notable case study involved the use of selective BChE inhibitors in transgenic mouse models of Alzheimer’s disease. These inhibitors demonstrated significant improvements in memory retention and reductions in amyloid plaque deposition compared to control groups .

Case Study: Cocaine Hydrolysis

In another study focusing on cocaine addiction, genetically engineered mice expressing high levels of a specific BChE variant showed markedly reduced cocaine-seeking behavior when treated with this variant compared to those receiving standard treatment . These findings highlight the therapeutic potential of tailored BChE variants.

Comparative Data Table

Análisis De Reacciones Químicas

Hydrolysis Reaction

Butyrylcholine undergoes hydrolysis catalyzed by BChE to yield butyric acid and choline :

This reaction occurs in two stages:

-

Acylation : Ser198 (part of BChE's catalytic triad) performs a nucleophilic attack on the carbonyl carbon of this compound, forming an acyl-enzyme intermediate.

-

Deacylation : A water molecule hydrolyzes the acyl-enzyme intermediate, releasing butyric acid and regenerating the enzyme .

Catalytic Triad and Oxyanion Hole

BChE's active site contains:

-

Catalytic triad : Ser198, Glu325, His438 (facilitates proton transfer).

-

Oxyanion hole : Gly116, Gly117, Ala199 (stabilizes the transition state via hydrogen bonding) .

Key Reaction Steps:

-

Nucleophilic Attack :

-

Ester Bond Cleavage :

Kinetic Parameters

BChE exhibits substrate specificity for this compound over acetylcholine due to its larger active site gorge . Key kinetic data include:

Note: Wild-type BChE has a catalytic efficiency (kₐₜₜ/Kₘ) of ~34-fold lower than engineered mutants like A199S/S287G/A328W/Y332G .

Substrate Activation

At high concentrations (>0.3 mM), this compound induces substrate activation , increasing BChE’s turnover number by ~3-fold. This contrasts with acetylcholinesterase (AChE), which shows substrate inhibition. The activation arises from:

-

Peripheral anionic site (PAS) binding : A second substrate molecule binds to BChE’s PAS, reducing the free energy barrier of acylation by ~1.7 kcal/mol .

Analytical Detection Methods

This compound hydrolysis is monitored via:

Propiedades

Número CAS |

3922-86-9 |

|---|---|

Fórmula molecular |

C9H20NO2+ |

Peso molecular |

174.26 g/mol |

Nombre IUPAC |

2-butanoyloxyethyl(trimethyl)azanium |

InChI |

InChI=1S/C9H20NO2/c1-5-6-9(11)12-8-7-10(2,3)4/h5-8H2,1-4H3/q+1 |

Clave InChI |

YRIBGSCJIMXMPJ-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OCC[N+](C)(C)C |

SMILES canónico |

CCCC(=O)OCC[N+](C)(C)C |

Apariencia |

Solid powder |

Key on ui other cas no. |

3922-86-9 |

Descripción física |

Solid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

18956-84-8 (bromide) 20292-68-6 (perchlorate) 2494-56-6 (iodide) 2963-78-2 (chloride) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

utyrylcholine butyrylcholine bromide butyrylcholine chloride butyrylcholine iodide butyrylcholine perchlorate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.